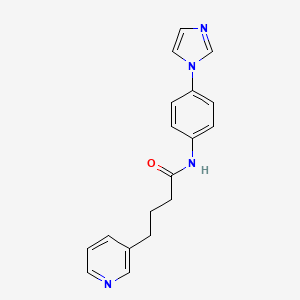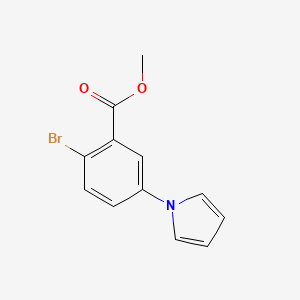
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, also known as IPB, is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. These studies have shown that N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of these disorders.
Mécanisme D'action
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide exerts its therapeutic effects through its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to interact with various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of neurological disorders. Additionally, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has been shown to have anti-inflammatory effects, which can reduce inflammation in the body and improve overall health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide. One area of research could focus on further understanding its mechanism of action and potential side effects. Another area of research could focus on its potential use in combination with other drugs for cancer treatment. Additionally, further research could explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has been of interest to scientific researchers due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide, its potential for use in the treatment of cancer and neurological disorders makes it a promising candidate for further research.
Méthodes De Synthèse
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of potassium carbonate, followed by the reaction with 3-pyridinecarboxylic acid. Another method involves the reaction of 4-(4-bromophenyl)butan-2-one with imidazole in the presence of a palladium catalyst, followed by the reaction with 3-pyridinecarboxylic acid. Both of these methods have been successful in synthesizing N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
Propriétés
IUPAC Name |
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(5-1-3-15-4-2-10-19-13-15)21-16-6-8-17(9-7-16)22-12-11-20-14-22/h2,4,6-14H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQSACDCUNKSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Anilinopyridin-2-yl)-3-[(6-fluoropyridin-2-yl)methyl]urea](/img/structure/B7433820.png)

![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)